2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine
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Overview
Description
“2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine” is a chemical compound with the molecular formula C5H9N3O2 . It is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazoles exist in four regioisomeric forms .Scientific Research Applications
Medicinal Chemistry Applications
Oxadiazoles, including structures similar to 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine, are frequently utilized in medicinal chemistry due to their bioisosteric properties, offering alternatives to ester and amide functionalities. This characteristic is particularly valuable in drug discovery, where oxadiazoles have been explored for their potential in enhancing pharmacokinetic properties and reducing lipophilicity without compromising the molecule's biological activity. For instance, the 1,3,4-oxadiazole isomers have been shown to exhibit significantly lower lipophilicity and improved metabolic stability compared to their 1,2,4-isomeric counterparts, which could be beneficial in developing more effective and safer medications (Boström et al., 2012).
Material Science Applications
The structural motif of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine, particularly the oxadiazole component, finds applications in materials science, where it contributes to the development of advanced materials with novel properties. Oxadiazoles have been incorporated into molecular wires and electronic materials due to their excellent electron-accepting capabilities, which are crucial for creating optoelectronic devices. Their application extends to synthesizing pi-extended derivatives, demonstrating significant redox, structural, and optoelectronic properties, thus opening avenues for innovative materials development (Wang et al., 2006).
Biochemical Applications
In the biochemical domain, oxadiazole derivatives, akin to 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine, exhibit promising interactions with biological macromolecules, such as DNA, and show potential as enzyme inhibitors. The ability of certain oxadiazole compounds to bind to DNA and exhibit nuclease activity indicates their potential use in studying genetic material and possibly developing therapeutic agents targeting genetic diseases or cancer. Furthermore, their structural features enable selective inhibition of enzymes like monoamine oxidases, which is crucial for treating disorders related to neurotransmitter imbalances (Kumar et al., 2012).
Future Directions
properties
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-4-5(8-10-7-4)9-3-2-6/h2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTYRPZDJXJTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650854 |
Source
|
Record name | 2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine | |
CAS RN |
915924-59-3 |
Source
|
Record name | 2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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